4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a bromobenzamide moiety linked to a thiazolidinone ring, which is characterized by the presence of sulfur and oxygen atoms. Thiazolidinones have been extensively studied for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction proceeds with nearly quantitative yields, making it an efficient and environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally friendly processes. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can participate in substitution reactions, such as nucleophilic aromatic substitution.
Cyclization Reactions: The thiazolidinone ring can undergo cyclization reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Cyclization Reactions: These reactions often involve the use of catalysts and can be performed under both acidic and basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidinones and benzamides, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation . Additionally, the compound’s ability to inhibit enzymes such as aldose reductase suggests its potential in treating complications related to diabetes .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-methylbutanoic acid: Known for its antitumor activity.
4-bromo-N-(3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Exhibits similar biological activities and is used in medicinal chemistry.
4-bromo-N-((5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl)benzamide: Another thiazolidinone derivative with potential therapeutic applications.
Uniqueness
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of both bromine and thiazolidinone moieties. This unique structure contributes to its diverse biological activities and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C10H7BrN2O2S2 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H7BrN2O2S2/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) |
InChI Key |
NOMTUTARMWXQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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